3-(4-Amino-3-pyridinyl)-2-propenoic acid
Overview
Description
3-(4-Amino-3-pyridinyl)-2-propenoic acid is an organic compound that features a pyridine ring substituted with an amino group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-pyridinyl)-2-propenoic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes nitration to form 4-nitropyridine-N-oxide.
Reduction: The nitro group is then reduced using iron and acetic acid at reflux temperature to yield 4-aminopyridine.
Formation of Propenoic Acid Moiety: The 4-aminopyridine is then reacted with appropriate reagents to introduce the propenoic acid group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. Continuous extraction with diethyl ether and the use of specialized equipment are often employed to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3-pyridinyl)-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated products.
Scientific Research Applications
3-(4-Amino-3-pyridinyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Amino-3-pyridinyl)-2-propenoic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A simpler analog with similar biological activity but lacking the propenoic acid moiety.
3-Aminopyridine: Another analog with different substitution patterns on the pyridine ring.
2-Aminopyridine: Similar in structure but with the amino group in a different position.
Uniqueness
3-(4-Amino-3-pyridinyl)-2-propenoic acid is unique due to the presence of both an amino group and a propenoic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(4-aminopyridin-3-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7-3-4-10-5-6(7)1-2-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXPOYXSNKWPOE-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC(=C1N)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654791 | |
Record name | (2E)-3-(4-Aminopyridin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773132-83-5 | |
Record name | (2E)-3-(4-Aminopyridin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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